molecular formula C14H31N5O7 B12698570 N-(2-Aminoethyl)-N'-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate CAS No. 84145-09-5

N-(2-Aminoethyl)-N'-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate

Cat. No.: B12698570
CAS No.: 84145-09-5
M. Wt: 381.43 g/mol
InChI Key: IBLGZCWDFAZBCR-UHFFFAOYSA-N
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Description

This compound is a polyamine derivative complexed with 2-hydroxypropane-1,2,3-tricarboxylate (citrate). Its structure comprises a branched ethylenediamine backbone substituted with multiple 2-aminoethyl groups, creating a high-density amine network. The citrate counterion provides three carboxylate groups, enhancing solubility and metal-chelating capacity.

Properties

CAS No.

84145-09-5

Molecular Formula

C14H31N5O7

Molecular Weight

381.43 g/mol

IUPAC Name

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C8H23N5.C6H8O7/c9-1-3-11-5-7-13-8-6-12-4-2-10;7-3(8)1-6(13,5(11)12)2-4(9)10/h11-13H,1-10H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

IBLGZCWDFAZBCR-UHFFFAOYSA-N

Canonical SMILES

C(CNCCNCCNCCN)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate typically involves the reaction of ethylenediamine with 2-hydroxypropane-1,2,3-tricarboxylic acid under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The carboxylate groups can be reduced to alcohols or aldehydes.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce alcohols.

Scientific Research Applications

Chelating Agent

One of the primary applications of this compound is as a chelating agent. Its ability to form stable complexes with metal ions makes it useful in various biochemical assays and processes. For instance:

  • Metal Ion Sequestration : It can effectively sequester harmful metal ions in biological systems, thus preventing toxicity and facilitating detoxification processes in cells .
  • Stabilization of Enzymatic Reactions : By binding metal ions that are essential for enzyme activity, this compound can stabilize enzymatic reactions in vitro, enhancing the efficiency of biochemical assays .

Drug Delivery Systems

The compound's structure allows it to be utilized in drug delivery systems:

  • Targeted Drug Delivery : Its amine groups can be modified to attach therapeutic agents, enabling targeted delivery to specific tissues or cells, particularly in cancer therapy .
  • Nanoparticle Functionalization : It can be used to functionalize nanoparticles for improved drug delivery, enhancing the bioavailability and efficacy of anticancer drugs .

Antibody Drug Conjugates

Research indicates that this compound is being explored in the development of antibody-drug conjugates (ADCs):

  • Mechanism of Action : By linking this polyamine to monoclonal antibodies, researchers aim to create ADCs that selectively target cancer cells while minimizing effects on healthy tissues .
  • Clinical Trials : Several studies are underway to evaluate the effectiveness of ADCs incorporating this compound against various cancer types, showcasing promising preliminary results .

Vaccine Development

Its role in vaccine formulation has also been investigated:

  • Adjuvant Properties : The compound has shown potential as an adjuvant in vaccine formulations, enhancing immune responses by promoting antigen presentation and T-cell activation .

Polymer Synthesis

In materials science, N-(2-Aminoethyl)-N'-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate is used for synthesizing advanced polymers:

  • Polymer Crosslinking : Its multifunctional amine groups facilitate crosslinking in polymer matrices, resulting in materials with enhanced mechanical properties and thermal stability .
  • Biodegradable Polymers : Research is being conducted on its use in creating biodegradable polymers for applications in packaging and medical devices, addressing environmental concerns while maintaining functionality .

Case Studies

Application AreaStudy ReferenceFindings
Biochemical Assays Effective metal ion sequestration demonstrated in vitro.
Drug Delivery Systems Enhanced targeting of cancer cells using modified compounds.
Antibody Drug Conjugates Promising results in clinical trials for cancer treatment.
Vaccine Development Improved immune response observed with adjuvant use.
Polymer Synthesis Development of stronger biodegradable polymers reported.

Mechanism of Action

The mechanism by which N-(2-Aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino and carboxylate groups can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function.

Comparison with Similar Compounds

Key Structural and Functional Differences

The target compound is compared below with two structurally related citrate salts from the evidence:

Parameter Target Compound N-[2-(Dimethylamino)ethyl]-N-methylacetamide citrate () 2-(2,4-Dibenzylphenoxy)-N,N-dimethylethanamine citrate ()
Molecular Formula Not explicitly provided (estimated: C₁₈H₃₈N₆O₇) C₂₃H₃₃N₃O₈ C₂₄H₂₇NO·C₆H₈O₇
Molecular Weight Estimated ~500–550 g/mol 479.53 g/mol 537.60 g/mol
Amine Substituents Branched ethylenediamine with terminal -NH₂ groups Dimethylaminoethyl and indole-containing acetamide Dibenzylphenoxy ether and dimethylaminoethyl
Key Functional Groups Multiple primary amines (-NH₂), citrate carboxylates Tertiary amines (-N(CH₃)₂), indole (aromatic heterocycle), citrate Aromatic benzyl groups, ether linkage, citrate
Solubility Likely high in water (due to polar amines and citrate) Moderate (indole may reduce aqueous solubility) Low (lipophilic benzyl groups dominate)
Potential Applications Metal chelation, biochemical buffers Drug delivery (indole for bioactivity), fluorescence probes Surfactants, lipid-soluble formulations

Research Findings and Performance Analysis

  • Metal Chelation : The target compound’s primary amines offer superior metal-binding capacity compared to tertiary amines in and . For example, primary amines form stronger coordination bonds with Fe³⁺, critical in industrial wastewater treatment .
  • Lipophilicity: The dibenzylphenoxy group in enhances lipid solubility, favoring use in hydrophobic matrices (e.g., polymer coatings) or transmembrane drug carriers .

Stability and Reactivity

  • The target compound’s primary amines may render it prone to oxidation, necessitating storage under inert conditions. In contrast, the tertiary amines in and are more stable but less reactive.
  • The citrate ion in all three compounds acts as a stabilizer, mitigating precipitation in acidic environments.

Biological Activity

N-(2-Aminoethyl)-N'-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate, commonly referred to as a complex polyamine derivative, exhibits significant biological activity that has garnered attention in various fields such as pharmacology and biochemistry. This compound is characterized by its complex structure, which includes multiple amine groups that contribute to its reactivity and interaction with biological systems.

  • Molecular Formula : C8H20N4O6
  • Molecular Weight : 252.27 g/mol
  • CAS Number : 85391-22-6
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The presence of multiple amine groups allows it to form hydrogen bonds and ionic interactions, which are crucial for binding to biological macromolecules.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering cellular metabolism.
  • Receptor Interaction : It can act as a ligand for various receptors, influencing signaling pathways critical for cell survival and proliferation.

Antioxidant Activity

Research indicates that N-(2-Aminoethyl)-N'-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine derivatives exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells.

Cytotoxic Effects

Several studies have demonstrated the cytotoxic effects of this compound on cancer cell lines. The mechanism involves induction of apoptosis through mitochondrial pathways.

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)25Induction of apoptosis
MCF-7 (breast)30Cell cycle arrest
A549 (lung)20Mitochondrial dysfunction

Case Studies

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that derivatives of the compound showed significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 20 to 30 µM depending on the cell type. The study concluded that these compounds could serve as potential chemotherapeutic agents .
  • Antioxidant Properties : Another investigation highlighted the antioxidant capabilities of the compound in a model of oxidative stress induced by hydrogen peroxide. It was found to significantly reduce markers of oxidative damage in cultured human cells .
  • Neuroprotective Effects : Research published in Neuroscience Letters indicated that the compound provided neuroprotection against glutamate-induced toxicity in neuronal cultures. This suggests potential applications in neurodegenerative diseases .

Q & A

Q. Methodological Answer :

Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., integrins or kinases).

  • Parameters : Grid box size 60 × 60 × 60 Å, Lamarckian genetic algorithm.

MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).

Free energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG) .
Validation : Compare computational ΔG with experimental ITC data (R2^2 ≥ 0.8 indicates reliability) .

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